Mcl1-IN-2

Vue d'ensemble

Description

IMB-XH1 est un nouvel inhibiteur de la métallo-β-lactamase-1 de New Delhi (NDM-1), un type d'enzyme produit par certaines bactéries qui les rend résistantes à un large éventail d'antibiotiques β-lactamines . Ce composé s'est avéré prometteur pour augmenter la sensibilité des bactéries aux antibiotiques β-lactamines, ce qui en fait un candidat potentiel pour lutter contre la résistance aux antibiotiques .

Applications De Recherche Scientifique

IMB-XH1 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for testing the efficacy of other compounds.

Biology: It is used to study the mechanisms of antibiotic resistance and to develop new strategies for combating resistant bacteria.

Medicine: It has potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria.

Industry: It is used in the development of new antibiotics and other pharmaceutical products.

Mécanisme D'action

Target of Action

Mcl1-IN-2 is a potent inhibitor that primarily targets Myeloid Cell Leukemia 1 (MCL-1) , an anti-apoptotic protein of the BCL-2 family . MCL-1 prevents apoptosis by binding to pro-apoptotic BCL-2 proteins . Overexpression of MCL-1 is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance .

Mode of Action

This compound selectively binds to MCL-1 . This binding frees pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . The central role of MCL-1 in regulating the mitochondrial apoptotic pathway makes it an attractive target for cancer therapy .

Biochemical Pathways

MCL-1 plays a crucial role in the intrinsic (or mitochondrial) pathway of apoptosis . This pathway is activated by intracellular signals and is strictly controlled by the BCL-2 family . Anti-apoptotic proteins like MCL-1 bind to and sequester both BH3-only activator as well as effector molecules, thereby ensuring cellular survival . In the presence of a cell death stimuli (e.g., radiation, chemotherapy), transcriptional upregulation as well as post-translational modifications of BH3-only activator and/or sensitizer proteins initiate the intrinsic apoptosis pathway . MCL-1 inhibitors like this compound disrupt this balance, leading to apoptosis .

Result of Action

The binding of this compound to MCL-1 leads to the freeing of pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . This results in the permeabilization of the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, MCL-1 directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM) . This suggests that high levels of certain proteins at disease onset, arguably with the concourse of MCL1/HK2 action, are significantly linked with shorter overall survival time in Acute Myeloid Leukemia (AML) . Furthermore, the overexpression of MCL-1 in many tumor types suggests that the tumor microenvironment can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Mcl1-IN-2 is known to interact with a number of other regulators of apoptosis . It directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM), influencing drug interactions with the binding groove . This interaction plays a significant role in the regulation of apoptosis versus cell survival .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound contributes to cell survival and resistance to diverse chemotherapeutic agents . It also plays a role in cell cycle progression and mitochondrial homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound prevents apoptosis by binding to the pro-apoptotic BCL-2 proteins . Overexpression of this compound allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, administration of this compound to MCL-1-dependent tumor cell lines triggers rapid and mechanism-based apoptosis . The dosage must be carefully controlled as high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound is known to regulate AML cells metabolism via direct interaction with HK2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It is localized to the mitochondria , and this localization can influence its activity or function .

Méthodes De Préparation

IMB-XH1 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement l'utilisation d'inhibiteurs du facteur 1 des cellules myéloïdes (Mcl-1) et d'inhibiteurs non compétitifs de la métallo-β-lactamase de Delhi . Le composé est préparé sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde (DMSO) pour une utilisation ultérieure . Les méthodes de production industrielle impliquent un criblage à haut débit et l'optimisation des conditions réactionnelles pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

IMB-XH1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

IMB-XH1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon pour tester l'efficacité d'autres composés.

Biologie : Il est utilisé pour étudier les mécanismes de résistance aux antibiotiques et pour développer de nouvelles stratégies pour lutter contre les bactéries résistantes.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des infections causées par des bactéries résistantes aux antibiotiques.

Industrie : Il est utilisé dans le développement de nouveaux antibiotiques et d'autres produits pharmaceutiques.

Mécanisme d'action

IMB-XH1 exerce ses effets en inhibant l'activité de la métallo-β-lactamase-1 de New Delhi (NDM-1). C'est un inhibiteur non compétitif, ce qui signifie qu'il se lie à un site sur l'enzyme autre que le site actif, empêchant l'enzyme de fonctionner correctement. Cette inhibition augmente la sensibilité des bactéries aux antibiotiques β-lactamines, les rendant plus sensibles au traitement . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des métallo-β-lactamases telles que IMP-4, ImiS et L1 .

Comparaison Avec Des Composés Similaires

IMB-XH1 est unique en son genre en raison de sa capacité à inhiber un large spectre de métallo-β-lactamases, notamment NDM-1, IMP-4, ImiS et L1 . Des composés similaires comprennent :

Inhibiteurs d'IMP-4 : Ces composés ciblent spécifiquement l'enzyme IMP-4, mais peuvent ne pas être efficaces contre d'autres métallo-β-lactamases.

Inhibiteurs d'ImiS : Ces composés ciblent l'enzyme ImiS, mais peuvent avoir une activité limitée contre d'autres métallo-β-lactamases.

Inhibiteurs de L1 : Ces composés ciblent l'enzyme L1, mais peuvent ne pas être efficaces contre d'autres métallo-β-lactamases.

L'activité à large spectre d'IMB-XH1 et son inhibition non compétitive en font un candidat prometteur pour la recherche et le développement supplémentaires dans la lutte contre la résistance aux antibiotiques.

Propriétés

IUPAC Name |

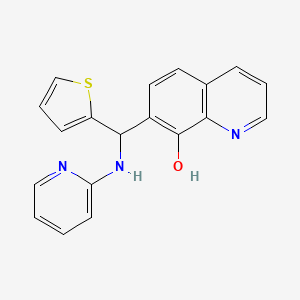

7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJKSTJCIAGPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

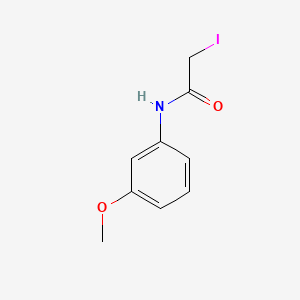

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

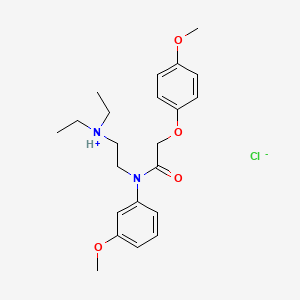

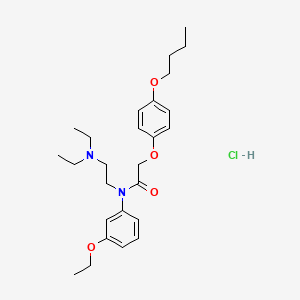

Feasible Synthetic Routes

Q1: Why is Mcl1 considered a promising target for cancer therapy?

A1: Mcl1, short for Myeloid cell leukemia 1, is an anti-apoptotic protein that helps regulate programmed cell death (apoptosis). [, , ] Overexpression of Mcl1 is frequently observed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. [, , , ] Inhibiting Mcl1 can make cancer cells more susceptible to cell death, making it an attractive target for drug development.

Q2: How do Mcl1 inhibitors work?

A2: Mcl1 inhibitors typically bind directly to the Mcl1 protein, disrupting its interaction with pro-apoptotic proteins like BAK and BAX. [] This disruption allows the pro-apoptotic proteins to function, leading to the activation of caspases and ultimately, cell death.

Q3: What are some of the challenges in developing selective Mcl1 inhibitors?

A3: Mcl1 shares structural similarities with other Bcl-2 family proteins, making it difficult to design inhibitors that specifically target Mcl1 without affecting other family members. [] Off-target effects on other Bcl-2 proteins could lead to unwanted side effects.

Q4: Have any Mcl1 inhibitors shown promise in preclinical or clinical studies?

A4: Yes, several Mcl1 inhibitors have demonstrated anti-tumor activity in preclinical models. [] While clinical trials are ongoing, early results suggest potential benefits, but further research is needed to confirm efficacy and safety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate](/img/structure/B1675872.png)

![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675882.png)

![2-[[2-(2-Chloro-5-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride](/img/structure/B1675883.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675884.png)

![[2-(N-benzyl-3-methylanilino)-2-oxoethyl]-diethylazanium;chloride](/img/structure/B1675887.png)